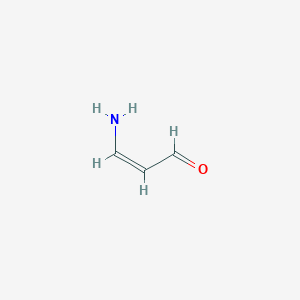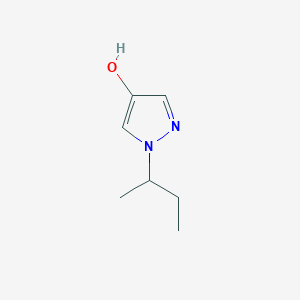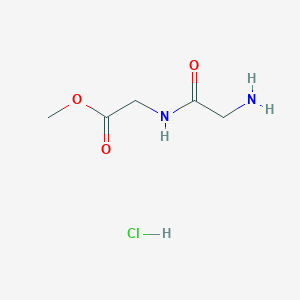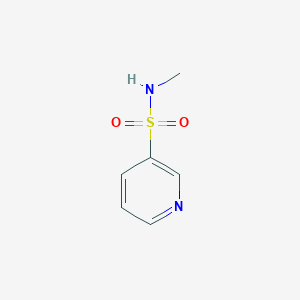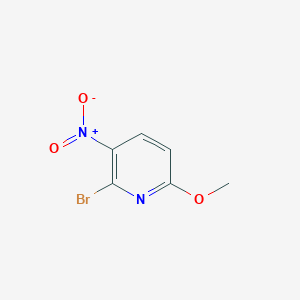
2-(Morpholin-3-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-3-yl)acetic acid hydrochloride is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, including their use as intermediates in the synthesis of various biologically active molecules. The morpholine moiety is a common feature in molecules with antidepressive and cerebral-activating properties, as well as in antifungal agents and cholinesterase inhibitors .
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step reactions, including amination, cyclization, and acidification processes. For instance, the synthesis of related compounds such as 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride and 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involves bromination of starting ketones, followed by cyclization in polar solvents and subsequent acidification to yield the hydrochloride salts . These methods are noted for their high yields and mild reaction conditions.
Molecular Structure Analysis
Morpholine derivatives exhibit a variety of molecular structures, as evidenced by their spectral data. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) are commonly used techniques to confirm the structures of these compounds. For example, the crystal structure of a morpholinium salt of phenoxyacetic acid analogues shows one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers, indicating the potential for diverse molecular interactions .
Chemical Reactions Analysis
Morpholine derivatives can participate in a range of chemical reactions. They can act as reversible competitive inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of conditions like Alzheimer's disease . Additionally, the morpholine ring can be functionalized to yield various pharmacologically active compounds, as seen in the synthesis of 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as melting points and solubility, are influenced by their molecular structure. The presence of substituents on the morpholine ring can affect these properties, as well as the compound's stability and reactivity. For example, the introduction of gem-dimethyl groups on the morpholine core improved the plasmatic stability of certain antifungal agents . Hydrogen bonding plays a significant role in the solid-state structure of these compounds, as seen in the morpholinium salts of phenoxyacetic acid analogues .
Aplicaciones Científicas De Investigación
Intermediate for Synthesis of Biologically Active Compounds
2-(Morpholin-3-yl)acetic acid hydrochloride and its derivatives serve as important intermediates in the synthesis of various biologically active heterocyclic compounds. Their structural properties, such as the morpholine ring adopting a chair conformation and the molecule being stabilized by hydrogen bonds, make them suitable for this role (Mazur, Pitucha, & Rzączyńska, 2007).
Antimicrobial Applications
Certain morpholine derivatives, synthesized from 2-(Morpholin-3-yl)acetic acid hydrochloride, exhibit potential as antimicrobials. These derivatives, such as those synthesized in the studies, show in vitro activity against a variety of fungal and bacterial strains, highlighting their potential in developing new antimicrobial agents (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Corrosion Inhibition
In the realm of material science, morpholine derivatives, closely related to 2-(Morpholin-3-yl)acetic acid hydrochloride, have been investigated as corrosion inhibitors. These compounds exhibit a significant inhibiting effect on metal corrosion in acidic media, making them valuable in protecting industrial equipment and infrastructure (Nasser & Sathiq, 2016).
Pharmaceutical Research and Design
Morpholine derivatives play a crucial role in pharmaceutical research, serving as the building blocks for the design and synthesis of drugs with various therapeutic potentials. For instance, studies have focused on synthesizing compounds with COX-2 inhibitory properties, indicating their relevance in developing anti-inflammatory drugs (Shi, Hu, Xu, & Jiang, 2012).
Catalysts and Ligand Design
Morpholine derivatives, synthesized from 2-(Morpholin-3-yl)acetic acid hydrochloride, are utilized in designing catalysts and ligands for chemical reactions. Their unique structural properties enable them to facilitate various chemical transformations, contributing to the field of synthetic chemistry (Chakraborty et al., 2014).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-morpholin-3-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOMNFLGCFFCQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518127 |
Source


|
| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-3-yl)acetic acid hydrochloride | |
CAS RN |
86967-55-7 |
Source


|
| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



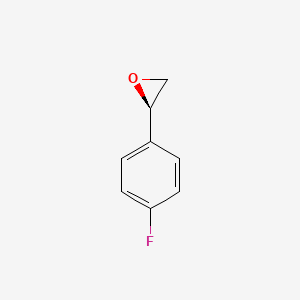
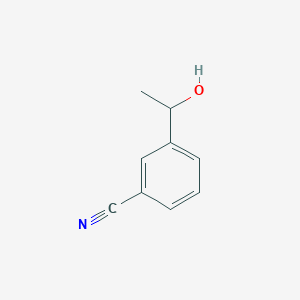
![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)
![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)

